Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside
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Overview
Description
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside is a fluorinated sugar derivative. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a fluorine atom in place of a hydroxyl group at the second carbon position of the glucose molecule imparts distinct chemical and biological characteristics to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside typically involves nucleophilic displacement reactions. One common method includes the reaction of methyl 4,6-O-benzylidene-2-O-(trifluoromethanesulfonyl)-β-D-glucopyranoside with tetraalkylammonium fluorides in acetonitrile. This reaction proceeds smoothly with inversion of configuration at the second carbon, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic displacement reactions. The use of protective groups and selective deprotection steps ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Tetraalkylammonium fluorides in acetonitrile are commonly used for nucleophilic displacement reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted glucopyranosides, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives.
Scientific Research Applications
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including oligosaccharides.
Biology: Employed in studies of glucose transport and metabolism due to its structural similarity to glucose.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside involves its interaction with glucose transporters and metabolic pathways. The fluorine atom at the second carbon position alters the compound’s interaction with enzymes and transporters, affecting its uptake and metabolism. This unique property makes it a valuable tool for studying glucose transport and metabolism in various biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: Another fluorinated glucose derivative used in PET imaging.
Methyl 2-deoxy-2-phthalimido-b-D-glucopyranoside: A structurally similar compound with different functional groups.
Uniqueness
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside is unique due to its specific substitution pattern and the presence of a fluorine atom at the second carbon position. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside (MDFG) is a synthetic carbohydrate derivative that has garnered attention in the fields of glycobiology and medicinal chemistry due to its unique structural modifications. The introduction of a fluorine atom at the second carbon position enhances the compound's stability and alters its biological properties, making it a valuable tool for studying carbohydrate-protein interactions and potential therapeutic applications.
Chemical Structure and Synthesis
MDFG is characterized by the substitution of a hydroxyl group with a fluorine atom at the C-2 position of the glucopyranose ring. This modification not only stabilizes the molecule but also influences its reactivity and interaction with biological macromolecules.
Synthesis Overview:
The synthesis of MDFG typically involves several key steps:
- Protection of hydroxyl groups.
- Selective fluorination at the C-2 position.
- Deprotection to yield the final product.
MDFG exhibits several biological activities primarily due to its ability to interact with proteins involved in carbohydrate recognition. The fluorine atom enhances binding affinities, which can lead to significant alterations in metabolic pathways. Notable mechanisms include:
- Inhibition of Key Enzymes : MDFG has been shown to inhibit hexokinase, an enzyme critical for glucose metabolism, thereby impairing glycolysis in cancer cells .
- Alteration of Protein Glycosylation : The compound influences glycosylation patterns, which can disrupt signaling pathways essential for cell growth and survival .
Anticancer Properties
Recent studies have highlighted the potential of MDFG as an anticancer agent. Similar compounds, such as 2-deoxy-2-fluoro-D-glucose (2-FG), have demonstrated efficacy in cancer therapy by disrupting metabolic homeostasis in cancer cells . Research indicates that MDFG may share these properties, making it a candidate for further investigation in oncological applications.
Interaction Studies
MDFG serves as a molecular probe in studying protein-carbohydrate interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been employed to analyze how MDFG interacts with various proteins, revealing insights into binding affinities and conformational changes upon ligand binding .
Table 1: Comparison of Fluorinated Carbohydrates
Compound Name | Key Features |
---|---|
Methyl 6-deoxy-6-fluoro-β-D-galactopyranoside | Fluorination at C-6; used in similar interaction studies |
Methyl 2-deoxy-3-fluoro-α-D-glucopyranoside | Different fluorination site; affects biological activity differently |
Methyl 4-O-(β-D-galactopyranosyl)-2-deoxy-2-fluoro-1-seleno-β-D-glucopyranoside | Contains selenium; useful for probing protein interactions |
Case Studies
Properties
Molecular Formula |
C7H13FO5 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
InChI Key |
CRIUOMMBWCCBCQ-NYMZXIIRSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)F |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)F |
Origin of Product |
United States |
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